molecular formula C13H7F3O2 B6364804 5-(2,4-Difluorophenyl)-2-fluorobenzoic acid CAS No. 1179628-04-6

5-(2,4-Difluorophenyl)-2-fluorobenzoic acid

Cat. No.: B6364804
CAS No.: 1179628-04-6
M. Wt: 252.19 g/mol
InChI Key: MEZXYMGJTLFUBC-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-2-fluorobenzoic acid is an organic compound characterized by the presence of fluorine atoms on both the phenyl and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)-2-fluorobenzoic acid typically involves the reaction of 2,4-difluoroaniline with 2-fluorobenzoyl chloride. This condensation reaction is carried out under standard conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

5-(2,4-Difluorophenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

    Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism by which 5-(2,4-Difluorophenyl)-2-fluorobenzoic acid exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Difluorophenyl)-2-fluorobenzoic acid is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in the design of pharmaceuticals and advanced materials.

Properties

IUPAC Name

5-(2,4-difluorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-8-2-3-9(12(16)6-8)7-1-4-11(15)10(5-7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZXYMGJTLFUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681225
Record name 2',4,4'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179628-04-6
Record name 2',4,4'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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